molecular formula C25H25ClFN3O2 B12718834 Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,,4-benzodiazepin-2-yl)methyl)-, monohydrochloride CAS No. 83736-92-9

Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,,4-benzodiazepin-2-yl)methyl)-, monohydrochloride

Katalognummer: B12718834
CAS-Nummer: 83736-92-9
Molekulargewicht: 453.9 g/mol
InChI-Schlüssel: GJMHEZQWPAFUGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the benzodiazepine class This compound is characterized by its unique structure, which includes a benzamide core linked to a benzodiazepine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This is typically carried out using a fluorinated benzene derivative and a strong base.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using appropriate alkyl halides and bases.

    Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage through an amide coupling reaction. This is typically achieved using a coupling reagent such as carbodiimide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzodiazepine core, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of anxiety, insomnia, and other neurological disorders.

    Biological Research: The compound is used in studies investigating the role of benzodiazepine receptors in various physiological processes.

    Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of benzodiazepine derivatives.

    Chemical Biology: The compound is used as a tool to investigate the interactions between small molecules and biological macromolecules.

Wirkmechanismus

The mechanism of action of Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with benzodiazepine receptors in the central nervous system. The compound binds to these receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of chloride ion channels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazepam: Another benzodiazepine derivative with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group and the methoxy substituent contribute to its unique binding affinity and selectivity for benzodiazepine receptors, differentiating it from other benzodiazepine derivatives.

Eigenschaften

CAS-Nummer

83736-92-9

Molekularformel

C25H25ClFN3O2

Molekulargewicht

453.9 g/mol

IUPAC-Name

N-[[5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;hydrochloride

InChI

InChI=1S/C25H24FN3O2.ClH/c1-29-20(16-28-25(30)17-7-4-3-5-8-17)15-27-24(18-9-6-10-19(26)13-18)22-12-11-21(31-2)14-23(22)29;/h3-14,20H,15-16H2,1-2H3,(H,28,30);1H

InChI-Schlüssel

GJMHEZQWPAFUGO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CC(=CC=C3)F)CNC(=O)C4=CC=CC=C4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.